molecular formula C19H18ClN3O4S B2649164 Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-57-2

Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2649164
CAS No.: 341966-57-2
M. Wt: 419.88
InChI Key: HTGRDOMBMODSHW-UHFFFAOYSA-N
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Description

Introduction to Thieno[2,3-b]pyridine Derivatives in Modern Medicinal Chemistry

Historical Evolution of Thieno[2,3-b]pyridine-Based Scaffolds

Thieno[2,3-b]pyridines emerged as pharmacologically relevant scaffolds in the late 20th century, building on the foundational chemistry of pyridine and thiophene heterocycles. Early synthetic routes, such as the Gewald reaction, enabled the fusion of thiophene and pyridine rings, yielding core structures with inherent electronic diversity. The discovery of antiplatelet agents like clopidogrel (a thieno[3,2-c]pyridine derivative) in the 1990s catalyzed interest in positional isomers, including the [2,3-b] series, for their improved metabolic stability and receptor affinity.

Recent advances highlight the scaffold’s adaptability:

  • Antimicrobial applications : Thieno[2,3-b]pyridines substituted with electron-withdrawing groups (EWGs) exhibit potent activity against Staphylococcus aureus (MIC: 0.2–1.3 μg/mL) and Escherichia coli by disrupting bacterial cell wall synthesis.
  • Anticancer potential : Derivatives like (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide induce apoptosis in cervical cancer cells (IC~50~: 14.2–24.3 μg/mL) via glycosphingolipid modulation.
  • Antiplatelet activity : Thieno[2,3-b]pyridines inhibit ADP-induced platelet aggregation (85–92% inhibition at 10 μM), outperforming clopidogrel in suppressing P-selectin expression.
Table 1: Key milestones in thieno[2,3-b]pyridine research
Year Development Biological Activity Reference
2016 Synthesis of pyridine-imidazo-thiadiazoles 95.1% microbial inhibition
2017 Antiplatelet thieno[2,3-b]pyridines 92% aggregation inhibition
2023 Thienopyridine-thiazole hybrids IC~50~: 18.9–24.3 μg/mL
2025 Anticancer glycophenotypic modulation 65% CSC population reduction

Role of Substituent Functionalization in Bioactive Compound Design

The bioactivity of thieno[2,3-b]pyridines is highly substituent-dependent, with strategic functionalization dictating pharmacokinetic and pharmacodynamic outcomes.

Electron-Donating and -Withdrawing Groups
  • EWGs (e.g., Cl, NO~2~) : Enhance antibacterial potency by increasing electrophilicity, facilitating irreversible binding to bacterial cell walls. For example, 3-chloro-1-(4-substituted phenyl)azetidin-2-one derivatives show 95% inhibition against S. aureus.
  • EDGs (e.g., OCH~3~, CH~3~) : Improve metabolic stability in anticancer agents. The 4-methoxy group in ethyl 3-[...]-2-carboxylate likely reduces oxidative dealkylation, prolonging half-life.
Aromatic and Heteroaromatic Appendages
  • 4-Chlorobenzyl groups : Augment lipophilicity, enhancing blood-brain barrier penetration. In antiplatelet derivatives, chloro-substituted phenyl rings increase P2Y~12~ receptor affinity by 40% compared to unsubstituted analogs.
  • Methyleneamino linkages : Improve solubility via hydrogen bonding. The ({[(4-chlorobenzyl)oxy]amino}methylene)amino moiety in the target compound may facilitate DNA gyrase binding, analogous to thieno[2,3-b]pyridine-thiazole hybrids (docking scores: −9.2 to −10.4 kcal/mol).
Carboxylate Esters

Ethyl ester groups balance solubility and membrane permeability. In molecular dynamics simulations, ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylates exhibit logP values of 2.8–3.5, optimizing oral bioavailability.

Properties

IUPAC Name

ethyl 3-[[(4-chlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-3-26-19(24)17-16(15-14(25-2)8-9-21-18(15)28-17)22-11-23-27-10-12-4-6-13(20)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRDOMBMODSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-b]pyridine ring system.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group is typically introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the intermediate compound.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate with ethyl chloroformate or a similar esterifying agent to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
    • The compound has been shown to induce apoptosis and modulate apoptotic pathways, enhancing the efficacy of standard chemotherapeutic agents.
  • Antiviral Activity :
    • Molecular docking studies suggest strong binding affinities to viral proteins associated with SARS-CoV-2, indicating potential as an antiviral agent.
    • Compounds structurally related to this compound have exhibited significant antiviral properties in preclinical studies.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes.
    • This inhibition suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study focused on human medullary thyroid carcinoma cells revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The findings emphasized the compound's ability to sensitize resistant cancer cells to apoptosis when used alongside standard chemotherapy drugs like staurosporine.

Case Study 2: Antiviral Activity

In another investigation targeting SARS-CoV-2, derivatives of this compound were assessed for their binding affinities through molecular docking simulations. Results indicated strong binding energies with viral proteins, supporting their potential as therapeutic agents against COVID-19.

Summary of Findings

The applications of this compound span across various therapeutic areas due to its promising biological activities. Its synthesis involves complex chemical processes that yield a compound with significant potential for anticancer and antiviral therapies. Ongoing research continues to explore its full capabilities and mechanisms of action.

Application Area Findings
AnticancerInduces apoptosis in cancer cells; enhances chemotherapy efficacy
AntiviralStrong binding affinities to SARS-CoV-2 proteins; potential antiviral agent
Enzyme InhibitionInhibits COX enzymes; potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thieno[2,3-b]pyridine derivatives, which are explored for their diverse pharmacological and material properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Compound Name / CAS Key Structural Differences Molecular Weight (g/mol) Notable Properties Reference
Target Compound (341966-57-2) 4-methoxy, (4-chlorobenzyl)oxyamino methylene, ethoxycarbonyl 419.9 Discontinued; high purity (≥95%); potential intermediate for antitumor agents
Ethyl 3-[(E)-N'-(benzyloxy)imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (341967-23-5) 4-dimethylamino instead of 4-methoxy; benzyloxy instead of 4-chlorobenzyloxy 398.48 Predicted boiling point: 574.7°C; higher lipophilicity due to dimethylamino group
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 4-methylbenzenesulfonamido at position 3; no methoxy or chlorobenzyloxy groups 374.43 Intermediate for antitumor drugs; confirmed crystal structure
Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (61369-38-8) Pyrazolo[3,4-b]pyridine core instead of thieno[2,3-b]pyridine; methyl group at position 3 381.42 Broader heterocyclic system; potential for altered binding affinity
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Carboxamide at position 2; 4-(4-methoxyphenyl) instead of 4-methoxy 413.48 Enhanced hydrogen-bonding capacity due to carboxamide group

Key Observations

In contrast, the 4-dimethylamino group in CAS 341967-23-5 increases basicity and solubility . The (4-chlorobenzyl)oxy moiety enhances lipophilicity compared to unsubstituted benzyloxy groups, possibly improving membrane permeability in biological systems .

Heterocyclic Core Variations: Replacing the thieno[2,3-b]pyridine core with a pyrazolo[3,4-b]pyridine (CAS 61369-38-8) alters aromaticity and π-stacking interactions, which may influence binding to biological targets .

Functional Group Impact: Sulfonamido groups (e.g., in ) introduce strong hydrogen-bond acceptors, whereas carboxamides (e.g., in ) provide both donor and acceptor sites, enhancing molecular interactions.

Biological Activity

Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate, also known by its CAS number 341966-57-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-b]pyridine core, an ethyl ester group, and a chlorobenzyl ether moiety. Its molecular formula is C18H20ClN5O3S, indicating the presence of nitrogen and sulfur atoms which may contribute to its biological activity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC18H20ClN5O3S
Molecular Weight397.89 g/mol
CAS Number341966-57-2
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

The compound acts as an inhibitor of certain kinases involved in cell proliferation and survival. By inhibiting these pathways, it promotes programmed cell death in cancer cells. For instance, studies have demonstrated that it downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on rodent models of neurodegeneration found that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. This suggests a potential therapeutic application in conditions such as Alzheimer's disease.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies revealed effectiveness against various bacterial strains, indicating its potential use in treating infections.

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
AntimicrobialEffective against bacteria

Q & A

Q. Primary techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy, chlorobenzyl) and confirm regiochemistry .
  • Mass spectrometry : High-resolution MS (Exact Mass: 398.1226) validates molecular formula and detects fragmentation patterns .
  • X-ray crystallography : Resolves atomic positions and confirms planarity of the thieno[2,3-b]pyridine ring system .

Q. Resolving discrepancies :

  • Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .
  • Crystallographic refinement : Use SHELXL to address disorder in aromatic systems, leveraging Hirshfeld surface analysis for hydrogen-bonding interactions .

Advanced: How can SHELX software address challenges in X-ray crystallographic analysis of this compound?

Q. Key challenges :

  • Disordered moieties : The chlorobenzyl group may exhibit rotational disorder. SHELXL’s PART instruction partitions occupancy for refined modeling .
  • Twinning : For twinned crystals, SHELXL’s TWIN command refines data using a BASF parameter, improving R-factors (e.g., from 0.18 to 0.05 in similar structures) .
  • Hydrogen bonding : SHELXL’s AFIX constraints model intramolecular H-bonds (e.g., N–H⋯O), critical for stabilizing the planar heterocyclic core .

Q. Best practices :

  • Use SHELXD for initial phase determination in low-symmetry space groups (e.g., P212_1/c) .
  • Validate refinement with Rint_{int} < 0.05 and data-to-parameter ratios > 10:1 to avoid overfitting .

Advanced: How should SAR studies be designed to evaluate biological activity of derivatives?

Q. Methodology :

  • Core modifications : Introduce substituents at the 4-methoxy or chlorobenzyl positions to assess impact on bioactivity (e.g., anticancer potency) .
  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} as the endpoint. Compare with control compounds like AZD8931 .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to kinases or DNA topoisomerases, guiding rational design .

Q. Data interpretation :

  • Correlate logP values (calculated via ChemDraw) with cellular permeability trends.
  • Address cytotoxicity contradictions by verifying assay conditions (e.g., serum concentration, exposure time) .

Basic: What safety protocols are essential for handling this compound?

Q. Critical measures :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • Storage : Keep in amber glass at 2–8°C under inert gas (N2_2) to prevent degradation .
  • Spill response : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Case example : If NMR suggests a non-planar conformation but X-ray shows planarity:

  • Dynamic effects : NMR captures solution-state flexibility, while crystallography shows solid-state packing. Use variable-temperature NMR to probe conformational exchange .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify strain or steric effects .
  • Multi-method validation : Pair solid-state IR with Raman spectroscopy to confirm functional group orientations .

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